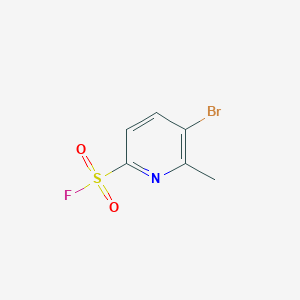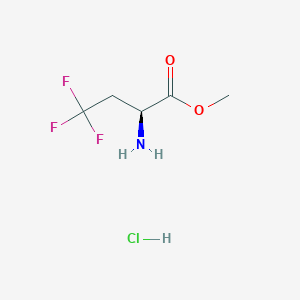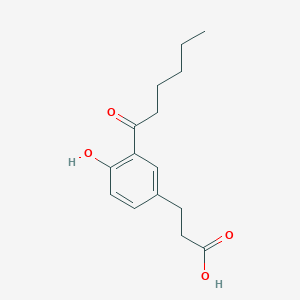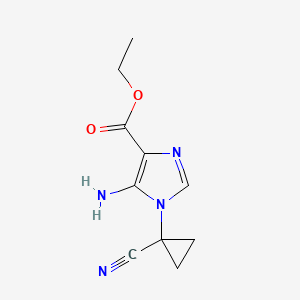
tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate (TBAC) is an organic compound with a wide range of applications in the fields of science and technology. TBAC is a versatile and highly efficient reagent used in organic synthesis, catalysis, and biochemistry. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. TBAC has been extensively studied and is a well-known compound in the scientific community.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been used in organic synthesis, catalysis, and biochemistry. In organic synthesis, tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is used as a reagent for the preparation of a variety of compounds, such as aldehydes, ketones, and amines. In catalysis, tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is used as a catalyst in the synthesis of a variety of compounds, such as benzimidazoles, pyridines, and quinolines. In biochemistry, tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has been used as a reagent for the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is not well understood. It is believed that the presence of the tert-butyl group increases the reactivity of the molecule, allowing it to react with other molecules more easily. The 1-cyanocyclopropyl group is also believed to increase the reactivity of the molecule, allowing it to react with other molecules more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate are not well understood. However, it is known that tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can be used as a reagent in the synthesis of a variety of compounds, such as aldehydes, ketones, and amines. It has also been used in the synthesis of peptides and proteins, suggesting that it may have some biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of compounds. The main limitation of using tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is its reactivity, which can be unpredictable and difficult to control.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate in scientific research. It could be used as a reagent in the synthesis of a variety of compounds, such as peptides and proteins, or as a catalyst in organic synthesis. It could also be used in the development of new drugs and agrochemicals. Additionally, it could be studied further to better understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl isocyanide and 5-amino-1H-imidazole-4-carboxylic acid. This reaction is typically carried out in a solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. Other methods, such as the reaction of tert-butyl isocyanide and 1-cyanocyclopropane, have also been reported.
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-1-(1-cyanocyclopropyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-11(2,3)18-10(17)8-9(14)16(7-15-8)12(6-13)4-5-12/h7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODYHNWQCOHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(C=N1)C2(CC2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)

![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)